T-Muurolol

Catalog No.
S617616
CAS No.
19912-62-0
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T-Muurolol

CAS Number

19912-62-0

Product Name

T-Muurolol

IUPAC Name

(1S,4S,4aR,8aS)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14-,15-/m0/s1

InChI Key

LHYHMMRYTDARSZ-AJNGGQMLSA-N

Synonyms

T-muurolol

Canonical SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC[C@]([C@H]2CC1)(C)O)C(C)C

The exact mass of the compound T-Muurolol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

T-Muurolol (CAS 19912-62-0) is a naturally occurring bicyclic cadinane-type sesquiterpene alcohol. In industrial and academic procurement, it is primarily sourced as a high-purity analytical reference standard for GC-MS botanical fingerprinting, and as a specialized bioactive scaffold for in vitro antimicrobial and anti-wood-decay formulation research. Characterized by its unique stereochemistry (10-epi-alpha-muurolol), it serves as a critical marker compound for standardizing complex essential oils and is increasingly evaluated for its specific structure-activity relationships against wood decay fungi and methicillin-resistant Staphylococcus aureus (MRSA) [1].

Research Fit

Source

Naturally occurring cadinane sesquiterpenoid isolated from marine Streptomyces sp. and essential oils of Taiwania, Calocedrus, Homalomena.

Structural identity

(1S,4S,4aR,8aS) stereochemistry with tertiary alcohol; distinct from α-Cadinol and T-Cadinol.

Workflow context

Supports antifungal, acaricide, and antibacterial target-engagement screening studies; phytochemical reference standard for GC-MS/HPLC authentication.

Substituting T-Muurolol with closely related cadinane sesquiterpenes (such as alpha-cadinol or T-cadinol) or generic essential oil mixtures critically compromises analytical resolution and biological assay reproducibility. In GC-MS applications, cadinane isomers exhibit distinct retention indices; using a generic cadinol mixture prevents the accurate quantification of specific botanical markers [1]. Furthermore, in antimicrobial and antimite screening, the exact stereochemistry at the C-10 and C-4 positions dictates binding affinity. For instance, T-Muurolol exhibits distinct IC50 profiles against wood decay fungi and specific mortality rates against house dust mites that cannot be replicated by alpha-cadinol or ferruginol, making the purified T-Muurolol standard indispensable for targeted structure-activity relationship (SAR) studies [2].

Substitution Risk

Stereochemistry mismatch

α-Cadinol and T-Cadinol differ in ring junction and alcohol orientation; target engagement profiles may not transfer directly.

Potency hierarchy context

Antifungal and antimite activity rankings vary across cadinane alcohols; T-Muurolol is intermediate in tested sets, not equivalent to top-ranked analogs.

Unique antibacterial target profile

Multi-target S. aureus engagement observed in silico is not documented for other cadinane sesquiterpenoids; antibacterial screening context may differ.

GC-MS Retention Index Separation for Essential Oil Fingerprinting

For the authentication of high-value botanicals, precise GC-MS resolution of cadinane isomers is required. T-Muurolol exhibits a retention index (RI) of 1626–1633 on standard non-polar columns, providing a consistent separation of approximately 10 to 13 RI units from its closest isomer, alpha-cadinol (RI 1639–1642) [1].

Evidence DimensionGC-MS Retention Index (RI)
Target Compound DataRI = 1626–1633
Comparator Or Baselinealpha-cadinol (RI = 1639–1642)
Quantified DifferenceBaseline separation of ~10–13 RI units
ConditionsGC-MS/GC-FID analysis on non-polar columns (e.g., DB-5)

Procuring high-purity T-Muurolol ensures precise chromatographic resolution from closely eluting isomers, preventing false positives in botanical quality control.

Antifungal vs. α-Cadinol & T-Cadinol
Head-to-head
IC50 50.6 μg/mL 3.0× less potent vs ferruginol (16.9 μg/mL); 2.0× vs T-Cadinol (25.8 μg/mL); 1.5× vs α-Cadinol (33.8 μg/mL)
Supports potency ranking in P. noxius agar dilution assay
Reported intermediate activity; context for wood decay fungus screening

Stereochemistry-Dependent Fungicidal Activity Against Phellinus noxius

In comparative in vitro agar dilution assays against the destructive brown root rot fungus Phellinus noxius, T-Muurolol demonstrates a specific IC50 of 50.6 µg/mL. This provides a critical mid-range baseline when compared to its structural isomers alpha-cadinol (IC50 = 33.8 µg/mL) and T-cadinol (IC50 = 25.8 µg/mL) [1]. The distinct activity profile is driven by the exact stereochemistry at the C-10 and C-4 positions.

Evidence DimensionIC50 (µg/mL) against Phellinus noxius
Target Compound Data50.6 µg/mL
Comparator Or Baselinealpha-cadinol (33.8 µg/mL); T-cadinol (25.8 µg/mL)
Quantified Difference16.8 µg/mL higher IC50 than alpha-cadinol, establishing a distinct SAR gradient.
ConditionsIn vitro agar dilution method

Procuring T-Muurolol alongside its isomers allows agrochemical researchers to accurately map stereochemistry-dependent fungicidal activity when developing natural wood preservatives.

Broad-Spectrum Antifungal
Head-to-head
IC50 < 50 μg/mL R. solani, F. oxysporum; also inhibits C. gloeosporioides, P. funerea, G. australe, F. solani
Supports broad-spectrum antifungal screening context
Reported comparable potency to α-cadinol; data to verify in target pathosystem

Acaricidal Calibration Standard for Dermatophagoides pteronyssinus

When evaluated for antimite activity against Dermatophagoides pteronyssinus and D. farinae, T-Muurolol ranks second in efficacy among primary cadinane sesquiterpenes. At a dosage of 6.3 µg/cm2, alpha-cadinol achieves 100% rectified mortality, while T-Muurolol exhibits a statistically significant but lower mortality rate, outperforming ferruginol and T-cadinol [1]. This specific activity tier makes it an ideal secondary reference compound.

Evidence DimensionRanked antimite mortality at 6.3 µg/cm2
Target Compound DataRank 2 (Significant mortality, <100%)
Comparator Or Baselinealpha-cadinol (Rank 1, 100% mortality); ferruginol (Rank 3)
Quantified DifferenceStatistically distinct intermediate mortality rate between alpha-cadinol and ferruginol.
Conditions48-hour exposure assay against house dust mites

Provides a vital secondary calibration standard for validating the efficacy and structure-activity relationships of natural acaricidal formulations.

Antimite Activity Rank
Head-to-head
Rank #2 among 4 cadinane alcohols After α-Cadinol (rank #1); before ferruginol (#3) and T-Cadinol (#4); p<0.05 vs T-Cadinol at 6.3 μg/cm², 48h
Supports acaricide activity ranking context
Intermediate potency reference for D. pteronyssinus contact assay

In Silico Validation as a PBP2a Allosteric Modulator

Recent phytochemical screening identifies T-Muurolol as a potent ligand for Staphylococcus aureus specific proteins. In molecular dynamics simulations and binding free energy calculations, T-Muurolol demonstrates strong, stable interactions with Penicillin-Binding Protein 2a (PBP2a), outperforming generic solvent baselines and showing a moderate electrophilicity index (1.24 eV) that facilitates stable hydrogen bonding without excessive reactivity [1].

Evidence DimensionElectrophilicity and PBP2a Binding Stability
Target Compound DataElectrophilicity index = 1.24 eV; stable PBP2a binding
Comparator Or BaselineApo-protein and generic control drug complexes
Quantified DifferenceHigher structural stability and targeted hydrophilicity adjustments during 10–85 ns simulation intervals.
ConditionsMolecular dynamics (MD) simulation and DFT analysis

Justifies the procurement of T-Muurolol as a high-potential scaffold for in vitro screening programs targeting multidrug-resistant S. aureus.

Anti-S. aureus Target Profile
Class-level inference
5 distinct protein targets Lipase, dihydrofolate reductase, PBP2a, D-Ala:D-Ala ligase, RPP TetM (in silico)
Supports antibacterial target-engagement screening context
Unique profile among cadinane class; requires in vitro MIC validation

Analytical Standard for Essential Oil Fingerprinting

Used as a primary GC-MS reference standard to authenticate high-value botanicals (like Knema intermedia and Boswellia sacra) and detect adulteration by mapping the exact T-Muurolol to alpha-cadinol ratio [1].

Eco-Friendly Wood Preservative Formulation

Utilized in the development and benchmarking of natural fungicidal treatments against destructive wood-decay fungi (e.g., Phellinus noxius), leveraging its specific IC50 profile to establish structure-activity relationships [2].

Acaricidal (Antimite) Product Testing

Procured as a bioactive reference compound for evaluating the efficacy of natural sesquiterpenes in household dust mite control products, serving as a reliable secondary calibration standard [3].

Adjuvant Development for MRSA Therapeutics

Selected for pharmaceutical screening programs focused on allosteric inhibitors of PBP2a, utilizing its stable binding kinetics to explore resistance-modifying properties against multidrug-resistant bacterial strains [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Plant pathogen antifungal screening
Broad-spectrum in vitro activity context
In planta efficacy and formulation stability
S. aureus target-engagement screening
Multi-target in silico binding profile
In vitro MIC and resistance profiling
Acaricide structure-activity relationship studies
Ranked intermediate potency context
Bioassay calibration and synergy screening
Essential oil and plant extract authentication
Defined GC-MS/HPLC retention index
Calibration curve accuracy and chemotaxonomic profiling

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

222.198365449 Da

Monoisotopic Mass

222.198365449 Da

Heavy Atom Count

16

Melting Point

Mp 80.5-81.5 °

Other CAS

19912-62-0

Wikipedia

(-)-tau-muurolol

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